molecular formula C9H9NO B1227982 3,4-Dimethylphenyl isocyanate CAS No. 51163-27-0

3,4-Dimethylphenyl isocyanate

Cat. No. B1227982
CAS RN: 51163-27-0
M. Wt: 147.17 g/mol
InChI Key: AYCDBMRVKSXYKW-UHFFFAOYSA-N
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Description

3,4-Dimethylphenyl isocyanate is an isocyanate that consists of phenyl isocyanate bearing two additional methyl substituents at positions 3 and 4 .


Molecular Structure Analysis

The molecular structure of 3,4-Dimethylphenyl isocyanate consists of a phenyl isocyanate core with two additional methyl substituents at positions 3 and 4 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-Dimethylphenyl isocyanate include a refractive index of 1.536, a boiling point of 85°C at 2 mmHg, and a density of 1.051 g/mL at 25°C .

Scientific Research Applications

Pharmaceutical Intermediates

3,4-Dimethylphenyl isocyanate: is utilized as an intermediate in the synthesis of various pharmaceutical compounds . Its reactivity with amines, alcohols, and other nucleophiles makes it a valuable compound in the development of new drugs and active pharmaceutical ingredients (APIs).

Polymer Synthesis

This chemical serves as a building block in polymer chemistry, particularly in the synthesis of polyurethanes . It reacts with polyols to form prepolymers, which are then further processed to create polyurethane foams, coatings, adhesives, and elastomers with tailored properties.

Organic Synthesis

In organic synthesis, 3,4-Dimethylphenyl isocyanate is employed in various reactions, including the synthesis of carbamates and ureas . It acts as an electrophile, reacting with nucleophilic species to form complex organic structures that are essential in synthetic chemistry.

Analytical Chemistry

In analytical chemistry, derivatives of 3,4-Dimethylphenyl isocyanate are used as derivatizing agents to modify compounds, enhancing their detectability and quantification in chromatographic analyses .

Material Science

The compound finds applications in material science, where it is used to modify the surface properties of materials . It can be used to introduce functional groups onto polymers or other materials, which can alter their interaction with other substances.

Environmental Science

While direct applications in environmental science are not extensively documented, the use of 3,4-Dimethylphenyl isocyanate in the production of biodegradable polymers and environmentally friendly materials is an area of growing interest . It contributes to the development of sustainable materials that have a reduced impact on the environment.

Safety And Hazards

3,4-Dimethylphenyl isocyanate is classified as a combustible liquid. It is toxic if swallowed, causes skin and eye irritation, may cause an allergic skin reaction, and is fatal if inhaled. It may also cause respiratory irritation .

properties

IUPAC Name

4-isocyanato-1,2-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-7-3-4-9(10-6-11)5-8(7)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCDBMRVKSXYKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402752
Record name 4-isocyanato-1,2-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethylphenyl isocyanate

CAS RN

51163-27-0
Record name 3,4-Dimethylphenyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51163-27-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-isocyanato-1,2-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dimethylphenyl isocyanate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,4-Dimethylphenyl isocyanate
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3,4-Dimethylphenyl isocyanate
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3,4-Dimethylphenyl isocyanate
Reactant of Route 4
3,4-Dimethylphenyl isocyanate
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3,4-Dimethylphenyl isocyanate
Reactant of Route 6
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3,4-Dimethylphenyl isocyanate

Q & A

Q1: What makes 3,4-dimethylphenyl isocyanate suitable for asymmetric polymerization with chiral anionic initiators?

A1: While the provided research paper [] does not directly delve into the specific reasons behind selecting 3,4-dimethylphenyl isocyanate, it does highlight that this monomer, unlike its isomer 2,6-dimethylphenyl isocyanate, successfully undergoes polymerization under the experimental conditions. This suggests that the position of the methyl groups on the aromatic ring significantly influences the reactivity of the isocyanate group. The successful polymerization suggests that the steric hindrance imposed by the methyl groups in the 3 and 4 positions does not prevent the reaction with the chiral anionic initiators. The resulting polymer, like those derived from other successful monomers in the study, exhibited optical activity. This is attributed to the helical conformation of the polymer chain, induced by the chiral initiator residue attached to its α-end [].

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